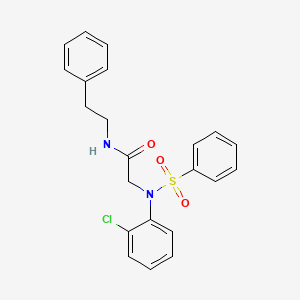
2-butyl-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as EIDD-2801, is a small molecule drug that has gained significant attention in the scientific community due to its antiviral properties. EIDD-2801 has shown promising results in treating various viral infections, including influenza and coronaviruses.
Mechanism of Action
EIDD-2801 works by inhibiting the replication of viral RNA. It is a prodrug that is converted to its active form, EIDD-1931, inside infected cells. EIDD-1931 acts as a nucleoside analog, which means it mimics the structure of the building blocks of RNA. When the virus replicates its RNA, EIDD-1931 is incorporated into the RNA chain, causing errors in replication and ultimately leading to the destruction of the viral RNA.
Biochemical and Physiological Effects:
EIDD-2801 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have a low toxicity profile, with no significant adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
EIDD-2801 has several advantages for lab experiments, including its broad-spectrum antiviral activity, high barrier to resistance, and low toxicity profile. However, it is important to note that EIDD-2801 is still in the early stages of development, and more research is needed to fully understand its safety and efficacy.
Future Directions
There are several potential future directions for the development of EIDD-2801. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce the risk of resistance. Another area of interest is the development of combination therapies that could enhance the antiviral activity of EIDD-2801. Additionally, there is potential for the use of EIDD-2801 in the treatment of other viral infections beyond influenza and coronaviruses. Overall, EIDD-2801 shows great promise as a potential therapeutic option for the treatment of viral infections, and further research is needed to fully explore its potential.
Synthesis Methods
EIDD-2801 is synthesized through a multistep process involving the reaction of 5-iodo-3-ethoxy-4-hydroxybenzaldehyde with 2-butyl-2-methyl-1,3-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then subjected to a cyclization reaction using phthalic anhydride to yield the final product, EIDD-2801.
Scientific Research Applications
EIDD-2801 has been extensively studied for its antiviral properties. In preclinical studies, EIDD-2801 has shown efficacy against a broad range of RNA viruses, including influenza, respiratory syncytial virus, chikungunya virus, and coronaviruses such as SARS-CoV-2. EIDD-2801 has also been shown to have a high barrier to resistance, making it a promising candidate for the treatment of viral infections.
properties
IUPAC Name |
2-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO6/c1-4-6-7-18(3)24-16(21)12(17(22)25-18)8-11-9-13(19)15(20)14(10-11)23-5-2/h8-10,20H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCYWPIPCIKJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5019051.png)
![1-{4-[4-(2-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5019056.png)

![ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride](/img/structure/B5019063.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5019064.png)
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B5019070.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5019085.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5019093.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5019094.png)